1,4-Cyclohexadiene

Catalog No.
S577059
CAS No.
628-41-1
M.F
C6H8
M. Wt
80.13 g/mol
Availability
In Stock
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1,4-Cyclohexadiene

CAS Number

628-41-1

Product Name

1,4-Cyclohexadiene

IUPAC Name

cyclohexa-1,4-diene

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

InChI

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-2,5-6H,3-4H2

InChI Key

UVJHQYIOXKWHFD-UHFFFAOYSA-N

SMILES

C1C=CCC=C1

Solubility

0.01 M

Synonyms

1,4-cyclohexadiene, cyclohexadiene

Canonical SMILES

C1C=CCC=C1

1.4-Cyclohexadiene (C6H8) is a colorless, flammable liquid with a strong aromatic odor. It is a relatively simple organic compound, but it finds use in several areas of scientific research [, ].

Prototype for Terpenoids

One area of study focuses on 1,4-cyclohexadiene as a prototype for a large class of natural products called terpenoids. Terpenoids are a vast and diverse group of organic compounds found in plants and some insects []. They have a wide range of biological activities, including serving as scents, pigments, and hormones. By studying the basic chemical properties of 1,4-cyclohexadiene, researchers can gain insights into the behavior of more complex terpenoids [].

1,4-Cyclohexadiene is an organic compound with the molecular formula C₆H₈. It appears as a colorless, flammable liquid and serves as a model compound for studying a broader class of related compounds known as terpenoids, with γ-terpinene being a notable example. This compound is an isomer of 1,3-cyclohexadiene and is characterized by its unique double bond arrangement within a six-membered carbon ring, which contributes to its chemical reactivity and potential applications in organic synthesis .

1,4-CHD poses several safety concerns:

  • Flammability: It is a highly flammable liquid with a low flash point, readily igniting upon contact with heat or open flame [].
  • Toxicity: Limited data exists on the specific toxicity of 1,4-CHD. However, due to its hydrocarbon nature, it is likely to be irritating to the skin, eyes, and respiratory system.
  • Reactivity: Can undergo explosive polymerization under certain conditions, requiring proper handling and storage precautions [].

  • Aromatization: The compound can easily be converted to an aromatic system, which is thermodynamically favorable due to the stability of aromatic rings. This conversion often serves as a precursor for further reactions, such as Bergman cyclization .
  • Hydrogenation: It acts as a hydrogen donor in catalytic hydrogenation reactions, making it useful in synthetic organic chemistry .
  • Diels-Alder Reactions: 1,4-Cyclohexadiene can participate in Diels-Alder reactions, where it reacts with dienophiles to form cycloadducts. This reaction is facilitated by various catalysts, including cobalt-based ones .

The synthesis of 1,4-cyclohexadiene typically involves:

  • Birch Reduction: This method employs alkali metals dissolved in liquid ammonia along with proton donors (such as alcohols) to reduce aromatic compounds selectively to 1,4-cyclohexadiene without over-reduction to fully saturated products .
  • Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving alkynes and dienes under specific catalytic conditions .
  • Other Synthetic Routes: Recent literature highlights ammonia-free methods using lithium di-tert-butylbiphenyl for partial reductions of aromatic compounds to yield 1,4-cyclohexadiene efficiently .

1,4-Cyclohexadiene finds applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules and natural products.
  • Catalysis: As an effective hydrogen donor, it plays a crucial role in catalytic hydrogenation processes and the formation of carbon-carbon bonds in organic reactions .
  • Photochemistry: The compound has been studied for its photochemical properties, contributing to the understanding of reaction mechanisms involving cycloalkenes .

Studies on the interactions of 1,4-cyclohexadiene focus on its role as a hydrogen donor in catalytic systems. For instance, it has been utilized in photocatalytic reactions alongside other compounds to enhance reaction efficiency and selectivity. Research into its interactions with various catalysts continues to reveal new pathways for synthetic applications .

Several compounds share structural similarities with 1,4-cyclohexadiene. Here are some notable examples:

Compound NameFormulaUnique Features
1,3-CyclohexadieneC₆H₈Different double bond arrangement; less stable than 1,4-cyclohexadiene.
CyclohexeneC₆H₁₁Fully saturated; lacks the reactivity associated with dienes.
BenzeneC₆H₆Aromatic; significantly more stable due to complete delocalization of electrons.
γ-TerpineneC₁₀H₁₄A terpenoid; possesses additional functional groups affecting reactivity.

Uniqueness of 1,4-Cyclohexadiene

What sets 1,4-cyclohexadiene apart from these similar compounds is its unique ability to undergo facile aromatization and act as a hydrogen donor in various catalytic processes. Its reactivity profile makes it particularly valuable in synthetic organic chemistry compared to more stable or saturated analogs like cyclohexene or benzene.

Birch Reduction of Aromatic Precursors

The Birch reduction represents one of the most fundamental and widely utilized synthetic methodologies for the preparation of 1,4-cyclohexadiene from aromatic precursors [3] [7] [9]. This transformation involves the reduction of benzene and substituted aromatic compounds using alkali metals dissolved in liquid ammonia in the presence of a proton source, typically an alcohol such as ethanol, methanol, or tert-butanol [3] [7]. The reaction provides direct access to 1,4-cyclohexadiene derivatives through the selective reduction of one aromatic double bond while preserving the remaining olefinic functionality [9] [15].

The synthetic utility of the Birch reduction lies in its ability to convert readily available aromatic starting materials into valuable cyclohexadiene building blocks under relatively mild conditions [3] [15]. Unlike catalytic hydrogenation, which typically reduces aromatic rings completely to cyclohexane derivatives, the Birch reduction selectively disrupts aromaticity to afford non-conjugated 1,4-cyclohexadienes [15]. This selectivity makes the method invaluable for synthesizing complex intermediates in pharmaceuticals, natural products, and materials science applications [15].

Alkali MetalTypical Yield (%)SelectivityTemperature (°C)Relative Rate
Lithium (Li)High (70-89)High-33 to RTFastest
Sodium (Na)Moderate (70-89)Moderate-33 to RTModerate
Potassium (K)Variable (70-89)Low-33 to RTSlowest

Mechanistic Pathways in Alkali Metal/Liquid Ammonia Systems

The mechanistic pathway of the Birch reduction involves a series of single-electron transfer processes mediated by solvated electrons generated from the dissolution of alkali metals in liquid ammonia [8] [9] [10]. The characteristic deep blue color of these solutions arises from solvated electrons, which serve as the active reducing species in the transformation [8] [9]. The mechanism proceeds through four distinct steps, beginning with the addition of a solvated electron to the aromatic ring to form a radical anion intermediate [8] [9] [10].

The initial electron addition generates a radical anion species, which represents the first key intermediate in the mechanistic pathway [8] [9]. This radical anion is subsequently protonated by the alcohol co-solvent, forming a cyclohexadienyl radical through the creation of a new carbon-hydrogen bond [8] [10]. The alcohol serves a dual role, acting both as a proton source and as a means to prevent undesired carbon-carbon bond formation that would otherwise occur in its absence [7].

The second electron transfer occurs at the cyclohexadienyl radical, generating a cyclohexadienyl carbanion intermediate [8] [9] [10]. This carbanion is then protonated by a second equivalent of alcohol to yield the final 1,4-cyclohexadiene product [8] [9]. The protonation of the cyclohexadienyl carbanion typically occurs at the central position, determining the final substitution pattern of the product [8].

The reaction kinetics follow a third-order rate law, being first order in the aromatic substrate, first order in the alkali metal, and first order in the alcohol [9]. This kinetic behavior indicates that the rate-limiting step involves the conversion of the radical anion to the cyclohexadienyl radical through protonation [9]. The efficiency and selectivity of the reduction are significantly influenced by the choice of alkali metal, with lithium generally providing the highest yields and selectivity, followed by sodium and potassium [11] [16].

Regioselectivity in Substituted Derivatives

The regioselectivity observed in Birch reduction of substituted aromatic compounds is governed by the electronic nature of the substituents present on the aromatic ring [8] [9] [14]. The position at which protonation occurs during the mechanistic sequence determines the final substitution pattern of the 1,4-cyclohexadiene product [8] [14]. This regioselectivity can be predicted based on the electron-donating or electron-withdrawing properties of the substituents [14].

Electron-donating groups, such as methoxy or methyl substituents, direct protonation to occur at the ortho or meta positions relative to the substituent [8] [9] [14]. This regioselectivity arises from the ability of electron-donating groups to stabilize the negative charge density at these positions in the radical anion intermediate [14]. The resulting products contain the maximum number of substituents on the residual double bonds, reflecting the thermodynamic preference for the most substituted alkene [10].

In contrast, electron-withdrawing groups, including carboxylic acids and esters, promote protonation at the para position relative to the substituent [8] [9] [14]. This regioselectivity results from the stabilization of electron density at the ipso and para positions by the electron-withdrawing group [14]. The mechanistic basis for this selectivity lies in the distribution of electron density in the intermediate radical anions, where electron-withdrawing groups stabilize negative charge at specific positions [14].

Substituent TypeExamplesProtonation SiteMechanism
Electron-donating groups (EDG)Methoxy (-OCH3), Methyl (-CH3)Ortho/Meta positionStabilizes ortho/meta electron density
Electron-withdrawing groups (EWG)Carboxylic acid (-COOH), Ester (-COOMe)Ipso/Para positionStabilizes ipso/para electron density

The rate of Birch reduction is also influenced by the electronic nature of substituents, with electron-donating groups generally decreasing the reaction rate compared to unsubstituted benzene [10]. This effect reflects the reduced electrophilicity of the aromatic ring in the presence of electron-donating substituents [10]. Conversely, electron-withdrawing groups can facilitate the initial electron transfer step, although the overall reaction rate may still be affected by subsequent mechanistic steps [9].

Transition Metal-Catalyzed Cycloadditions

Transition metal-catalyzed cycloaddition reactions provide alternative and complementary approaches to the synthesis of 1,4-cyclohexadiene derivatives [18] [22] [25]. These methodologies offer several advantages over traditional Birch reduction, including milder reaction conditions, tolerance of diverse functional groups, and the ability to achieve high levels of regioselectivity and stereoselectivity [18] [32]. The use of transition metal catalysts enables the construction of functionalized 1,4-cyclohexadiene frameworks from readily available starting materials such as 1,3-dienes and alkynes [18] [25].

The development of transition metal-catalyzed approaches has been driven by the need for more environmentally friendly and cost-effective synthetic methods [32]. Base metal catalysts, particularly cobalt complexes, have shown exceptional reactivity in forming new carbon-carbon bonds with high stereoselectivity [32]. These catalytic systems bypass the need for harsh reaction conditions often required for the synthesis of cyclohexadiene motifs through traditional methods [32].

Catalyst SystemReaction TypeTypical Yield (%)Enantioselectivity (% ee)Temperature (°C)
Cobalt(I) complexes[4+2] Diels-Alder76-95Up to 99RT to reflux
Rhodium complexes[2+2+2] Cycloaddition83-95Up to 99RT to 80
Ruthenium complexes[2+2+2] Cyclization82-88N/ART
Palladium complexesRadical-polar crossover70-95>20:1 drRT

[2+2] and [4+2] Cycloaddition Strategies

The [4+2] cycloaddition strategy, commonly known as the Diels-Alder reaction, represents a powerful method for constructing 1,4-cyclohexadiene derivatives through the reaction of 1,3-dienes with alkyne dienophiles [18] [20]. Transition metal catalysis has significantly expanded the scope and efficiency of these transformations, enabling the incorporation of various functional groups and achieving excellent regiocontrol [18]. Cobalt-catalyzed Diels-Alder reactions have emerged as particularly effective, with the ability to control regiochemistry through judicious ligand design [18] [25].

The mild reaction conditions associated with transition metal-catalyzed [4+2] cycloadditions allow for the preservation of sensitive functional groups that might be incompatible with traditional thermal Diels-Alder conditions [18]. Cobalt(I) complexes have demonstrated exceptional catalytic activity in promoting intermolecular cycloadditions between 1,3-dienes and alkynes, affording 1,4-cyclohexadiene products in high yields [25] [32]. The regioselectivity of these reactions can be controlled through the choice of ligands on the cobalt center, enabling the selective formation of specific regioisomers [25].

The [2+2] cycloaddition approach, while less commonly employed for 1,4-cyclohexadiene synthesis, offers unique opportunities for constructing substituted frameworks [23] [24]. Photochemical [2+2] cycloadditions can be employed to create cyclobutane-containing intermediates that can be subsequently transformed to cyclohexadiene derivatives through ring-expansion or rearrangement reactions [23] [24]. The regioselectivity in [2+2] photocycloadditions between enones and alkenes is influenced by the electronic nature of substituents, with electron-donating groups typically favoring head-to-tail products and electron-withdrawing groups promoting head-to-head addition [24].

Ruthenium-catalyzed [2+2+2] cyclization reactions provide an alternative cycloaddition strategy for accessing 1,4-cyclohexadiene frameworks [19] [22]. These transformations involve the formal cycloaddition of three unsaturated components to construct six-membered rings in a single step [22]. Ruthenium complexes bearing cyclopentadienyl ligands have shown particular effectiveness in promoting these cyclizations under mild conditions [19].

Asymmetric Synthesis of Chiral Analogues

The asymmetric synthesis of chiral 1,4-cyclohexadiene analogues has received significant attention due to the importance of enantiomerically pure compounds in pharmaceutical and materials applications [32] [34] [36]. Chiral transition metal catalysts enable the enantioselective construction of cyclohexadiene frameworks with excellent levels of stereochemical control [34] [36]. The development of effective chiral ligand systems has been crucial for achieving high enantioselectivities in these transformations [34] [37].

Chiral N,N'-dioxide-metal complexes represent a particularly versatile class of catalysts for asymmetric cycloaddition reactions [34]. These conformationally flexible C2-symmetric ligands coordinate to metal centers through four oxygen atoms, generating octahedral tricyclometalated Lewis acid catalysts [34]. Such catalysts have demonstrated exceptional performance in various asymmetric transformations, including [2+1], [3+2], [4+2], and [8+2] cycloadditions, often achieving enantioselectivities exceeding 99% [34].

The use of chiral BINAP-type ligands in rhodium-catalyzed [2+2+2] cycloadditions has enabled the enantioselective synthesis of axially chiral cyclohexadiene derivatives [35] [37]. These transformations proceed through central-to-axial chirality transfer mechanisms, where the configuration of stereogenic centers in the starting materials influences the final axial chirality of the products [35]. Complete diastereoselectivity has been achieved in several cases, with the products isolated as single enantioisomers [35].

Chiral Ligand/CatalystMetal CenterEnantioselectivity (% ee)Diastereoselectivity (dr)Reaction Scope
N,N'-Dioxide-Metal complexesVarious transition metalsUp to 99>20:1[2+1], [3+2], [4+2], [8+2]
BINAP derivativesRuthenium, RhodiumUp to 99High[2+2+2] Cycloaddition
Chiral phosphoric acids (CPA)OrganocatalyticUp to 99>20:1Cycloaddition/cyclization
Cinchona alkaloid derivativesOrganocatalyticUp to 99HighIntramolecular cyclization

Organocatalytic approaches using chiral phosphoric acids have emerged as powerful alternatives to transition metal-catalyzed methods [21]. These catalysts enable asymmetric cycloaddition and cyclization reactions leading to the formation of chiral cyclohexadiene derivatives with excellent enantioselectivities [21]. The central-to-axial chirality conversion strategy has been particularly successful, allowing for the construction of axially chiral compounds through cascade reactions [21].

XLogP3

2.3

Boiling Point

85.5 °C

LogP

2.3 (LogP)

Melting Point

-49.2 °C

UNII

0F8Z5909QZ

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

66.62 mmHg

Pictograms

Flammable

Flammable

Other CAS

628-41-1

Wikipedia

1,4-cyclohexadiene

General Manufacturing Information

1,4-Cyclohexadiene: ACTIVE

Dates

Modify: 2023-08-15

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